5,5-dimethylcyclohexane-1,2,3-trione 2-{[4-(azepan-1-ylsulfonyl)phenyl]hydrazone}
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Overview
Description
5,5-Dimethylcyclohexane-1,2,3-trione 2-{[4-(azepan-1-ylsulfonyl)phenyl]hydrazone} is a complex organic compound with a unique structure that combines a cyclohexane ring with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethylcyclohexane-1,2,3-trione 2-{[4-(azepan-1-ylsulfonyl)phenyl]hydrazone} typically involves multiple steps:
Formation of 5,5-Dimethylcyclohexane-1,2,3-trione: This intermediate can be synthesized from 5,5-dimethyl-1,3-cyclohexanedione through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Preparation of 4-(Azepan-1-ylsulfonyl)phenylhydrazine:
Condensation Reaction: The final step involves the condensation of 5,5-dimethylcyclohexane-1,2,3-trione with 4-(azepan-1-ylsulfonyl)phenylhydrazine under acidic or basic conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Oxides of the hydrazone moiety.
Reduction: Alcohol derivatives of the cyclohexane ring.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The hydrazone moiety is particularly interesting for its ability to form stable complexes with metal ions.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of multiple functional groups allows for interactions with various biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5,5-dimethylcyclohexane-1,2,3-trione 2-{[4-(azepan-1-ylsulfonyl)phenyl]hydrazone} involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the
Properties
Molecular Formula |
C20H27N3O4S |
---|---|
Molecular Weight |
405.5g/mol |
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H27N3O4S/c1-20(2)13-17(24)19(18(25)14-20)22-21-15-7-9-16(10-8-15)28(26,27)23-11-5-3-4-6-12-23/h7-10,24H,3-6,11-14H2,1-2H3 |
InChI Key |
JEELQZJIURITGO-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)O)C |
Origin of Product |
United States |
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